molecular formula C22H21N5O3S B15098748 N-(4-ethoxyphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-(4-ethoxyphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B15098748
M. Wt: 435.5 g/mol
InChI Key: WYJHSEANVKDGLX-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a triazole-based acetamide derivative characterized by a furan-2-ylmethyl substituent at the 4th position of the triazole ring, a pyridin-4-yl group at the 5th position, and an ethoxyphenyl acetamide moiety. The compound’s design integrates heterocyclic diversity (furan, pyridine, triazole) and a flexible ethoxyphenyl group, making it a candidate for pharmacological studies, though its specific biological activities remain under investigation.

Properties

Molecular Formula

C22H21N5O3S

Molecular Weight

435.5 g/mol

IUPAC Name

N-(4-ethoxyphenyl)-2-[[4-(furan-2-ylmethyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C22H21N5O3S/c1-2-29-18-7-5-17(6-8-18)24-20(28)15-31-22-26-25-21(16-9-11-23-12-10-16)27(22)14-19-4-3-13-30-19/h3-13H,2,14-15H2,1H3,(H,24,28)

InChI Key

WYJHSEANVKDGLX-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2CC3=CC=CO3)C4=CC=NC=C4

Origin of Product

United States

Biological Activity

N-(4-ethoxyphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a compound of interest in medicinal chemistry, particularly due to its diverse biological activities. This article explores the compound's structure, biological activity, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C22H21N5O3SC_{22}H_{21}N_{5}O_{3}S, with a molecular weight of 435.5 g/mol. It features a complex structure that includes a triazole ring, which is often associated with various biological activities.

PropertyValue
Molecular FormulaC22H21N5O3S
Molecular Weight435.5 g/mol
IUPAC NameThis compound
CAS Number573935-63-4

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies have shown that N-substituted aryl compounds can effectively inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The specific activity of this compound against different microbial strains remains to be fully characterized but suggests potential as an antibacterial agent based on its structural analogs .

Antiviral Activity

In the context of antiviral research, similar compounds have displayed potent activity against viral infections. For example, quinoline analogs have shown effectiveness against enteroviruses in neuronal cells, suggesting that the triazole moiety may contribute to antiviral properties. Although specific data for this compound is limited, its structural characteristics indicate a potential for antiviral applications .

Anticancer Activity

Studies on related triazole compounds have revealed promising anticancer properties. For instance, certain triazole derivatives have been observed to inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The specific effects of this compound on cancer cell lines require further investigation but may align with these findings .

Structure–Activity Relationship (SAR)

A comprehensive analysis of structure–activity relationships (SAR) has been conducted for triazole compounds. These studies emphasize how modifications in the molecular structure influence biological activity. For instance:

  • Substituent Effects : The presence of different substituents on the triazole ring can significantly alter pharmacological profiles.
  • Activity Spectrum : Variations in the furan or pyridine components can enhance or diminish antibacterial and antiviral activities.

Such insights are critical for guiding future synthesis and optimization of this compound to maximize its therapeutic potential.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

The compound’s structural analogs differ primarily in triazole ring substituents, aryl group modifications, and heterocyclic components. Key comparisons include:

Compound Name/ID Triazole Substituent Aryl Group/Position Key Features/Biological Activity Reference
Target Compound 4-(furan-2-ylmethyl) 4-ethoxyphenyl Potential anti-inflammatory/anti-exudative activity (hypothesized)
N-(2-ethoxyphenyl)-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 4-(4-methylphenyl) 2-ethoxyphenyl Structural analog; untested activity
2-{[4-Allyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide 4-allyl 2-ethoxyphenyl Enhanced lipophilicity due to allyl group
2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide 4-ethyl, 5-(thiophen-2-yl) 4-fluorophenyl Antiproliferative activity (in vitro)
VUAA-1 (N-(4-ethylphenyl)-2-[(4-ethyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide) 4-ethyl 4-ethylphenyl Orco agonist (olfactory receptor)
KA3 (N-substituted aryl-2-{[4-[(substituted aryl)methyl]-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide) Substituted aryl-methyl Varied substituents Antimicrobial, antioxidant

Key Observations:

  • Furan vs.
  • Ethoxy Position : The 4-ethoxyphenyl group in the target compound contrasts with 2-ethoxyphenyl analogs (), where substituent position impacts solubility and membrane permeability.
  • Triazole Modifications : Allyl or ethyl groups () increase lipophilicity, whereas electron-withdrawing groups (e.g., fluorophenyl in ) enhance oxidative stability .

Physicochemical Properties

Data from structurally related compounds () suggest:

Property Target Compound (Hypothesized) Similar Compound (e.g., , Compound 15)
Melting Point 200–220°C (estimated) 207.6–208.5°C (Compound 15)
LogP (Lipophilicity) ~3.2 (predicted) 2.8–3.5 (Pyridinyl-triazole analogs)
Solubility Low in water, moderate in DMSO Ethoxy/phenyl groups reduce aqueous solubility

Q & A

Basic: What are the optimal synthetic routes for N-(4-ethoxyphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide?

Methodological Answer:
The synthesis involves alkylation of 4-amino-5-(furan-2-yl)-1,2,4-triazole-3-thione intermediates with N-aryl-substituted α-chloroacetamides in alkaline ethanol. Key steps include:

  • Reagents : KOH as a base, ethanol solvent, reflux at 80–100°C for 5–8 hours.
  • Purification : Recrystallization from ethanol to obtain white or light-yellow crystalline products with sharp melting points .
  • Yield Optimization : Control reaction pH (8–10) and stoichiometric ratios (1:1 molar ratio of triazole-thione to α-chloroacetamide) to achieve yields >75% .

Basic: Which spectroscopic and analytical methods confirm the compound’s structure and purity?

Methodological Answer:

  • 1H/13C NMR : Assign peaks for furan (δ 6.3–7.4 ppm), pyridine (δ 8.0–8.6 ppm), and acetamide (δ 2.1–2.3 ppm) moieties .
  • IR Spectroscopy : Confirm sulfanyl (C–S) stretches at 600–700 cm⁻¹ and amide (C=O) bands at 1650–1700 cm⁻¹ .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]+ at m/z 480–500) .
  • Elemental Analysis : Carbon, hydrogen, nitrogen, and sulfur content within ±0.4% of theoretical values .
  • X-ray Crystallography : Use SHELXL (via SHELX suite) for single-crystal structure determination; refine with anisotropic displacement parameters .

Advanced: How to design experiments to evaluate anti-exudative activity in preclinical models?

Methodological Answer:

  • Animal Model : Formalin-induced paw edema in Wistar rats (150–200 g), with sodium diclofenac as a reference .
  • Dosage : Administer test compound orally at 10–50 mg/kg, 1 hour before formalin injection.
  • Measurement : Digital plethysmometry to quantify edema volume at 0.5, 1, 2, and 4 hours post-injection .
  • Statistical Analysis : ANOVA followed by Tukey’s post-hoc test (p < 0.05) to compare efficacy against controls .

Advanced: How to resolve contradictions in structure-activity relationship (SAR) data for anti-exudative activity?

Methodological Answer:

  • Systematic Substituent Variation : Synthesize derivatives with modifications at the 4-position (e.g., ethoxy, nitro, halogen) and compare activity .
  • Key Findings : Bulky substituents (e.g., 4-ethylphenyl) reduce activity due to steric hindrance, while electron-withdrawing groups (e.g., nitro) enhance efficacy by 30–40% .
  • Computational Validation : Perform molecular docking (AutoDock Vina) to assess binding to cyclooxygenase-2 (COX-2) and correlate with experimental IC50 values .

Advanced: What computational strategies predict biological targets and mechanisms of action?

Methodological Answer:

  • Target Prediction : Use SwissTargetPrediction or PharmMapper to identify potential targets (e.g., COX-2, TNF-α) .
  • Molecular Docking : GOLD or Glide software to simulate binding modes; prioritize poses with lowest RMSD (<2.0 Å) and Gibbs free energy (ΔG < −8 kcal/mol) .
  • MD Simulations : Run 100-ns simulations (AMBER or GROMACS) to assess ligand-protein complex stability; analyze root-mean-square deviation (RMSD) and hydrogen-bond occupancy .

Advanced: How to optimize pharmacokinetic properties for in vivo applications?

Methodological Answer:

  • Lipophilicity (LogP) : Modify substituents (e.g., replace ethoxy with methoxy) to achieve LogP 2.5–3.5 (measured via shake-flask method) .
  • Metabolic Stability : Incubate with rat liver microsomes (37°C, NADPH) to calculate t1/2; aim for >60 minutes .
  • Solubility Enhancement : Co-crystallization with cyclodextrins or formulation as nanosuspensions .

Advanced: How to validate crystallographic data for structural anomalies?

Methodological Answer:

  • Data Collection : Use Mo Kα radiation (λ = 0.71073 Å) on a Bruker D8 Venture diffractometer at 100 K .
  • Refinement : SHELXL for full-matrix least-squares refinement; monitor R1/wR2 convergence (<0.05) .
  • Validation : Check for missed symmetry (PLATON), hydrogen-bond geometry, and thermal ellipsoid anisotropy .

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